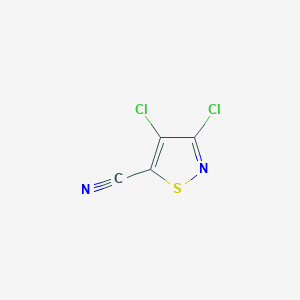
3,4-Dichloroisothiazole-5-carbonitrile
Cat. No. B093185
M. Wt: 179.03 g/mol
InChI Key: YPWIGSYXDIIQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05240951
Procedure details


Concentrated sulfuric acid (10 ml) was added to 1.0 g of 5-cyano-3,4-dichloroisothiazole. When heated at 110° C. for 20 minutes, the isothiazole compound was dissolved completely. The reaction mixture was cooled under ice cooling, and precipitated crystals were collected by filtration. The crystals were then recrystallized from a 1:1 mixed solvent of ethanol and water.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[S:7][N:6]=[C:5]([Cl:8])[C:4]=1[Cl:9])#[N:2].S1C=CC=N1.S(=O)(=O)(O)[OH:16]>>[Cl:8][C:5]1[C:4]([Cl:9])=[C:3]([C:1]([NH2:2])=[O:16])[S:7][N:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S1N=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=C(C(=NS1)Cl)Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled under ice cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated crystals
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals were then recrystallized from a 1:1 mixed solvent of ethanol and water
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=NSC(=C1Cl)C(=O)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
